3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester
CAS No.: 1451391-12-0
VCID: VC3404786
Molecular Formula: C12H14BBrClFO2
Molecular Weight: 335.41 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is a complex organic compound with the molecular formula C12H14BBrClFO2 and a CAS number of 1451391-12-0. This compound is characterized by its halogenated structure, featuring bromine, chlorine, and fluorine substituents on a phenyl ring, along with a boronic acid moiety protected by a pinacol ester group. The unique arrangement of these substituents imparts specific electronic properties and reactivity to the molecule, making it valuable in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions . Hazard Information
Synthesis and PreparationThe synthesis of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of the corresponding arylboronic acid with pinacol. This process is often carried out in a solvent like diethyl ether, followed by purification using flash column chromatography . Applications in Synthetic ChemistryThis compound is primarily used as a reactant in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. The pinacol ester group undergoes transesterification with a base during these reactions, generating a reactive boron species that participates in C-C bond formation with the coupling partner . Research Findings and Potential ApplicationsResearch into compounds like 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester focuses on their reactivity and potential applications in drug design. The unique arrangement of halogens can influence binding affinity and specificity toward particular enzymes or receptors, making them valuable in targeted therapeutic applications. Comparison with Similar Compounds
These compounds share structural similarities but differ in the arrangement of their substituents, which can significantly affect their electronic properties and reactivity. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1451391-12-0 | ||||||||||||
Product Name | 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester | ||||||||||||
Molecular Formula | C12H14BBrClFO2 | ||||||||||||
Molecular Weight | 335.41 g/mol | ||||||||||||
IUPAC Name | 2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||||||
Standard InChI | InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 | ||||||||||||
Standard InChIKey | KYWBYZAWFOMLMJ-UHFFFAOYSA-N | ||||||||||||
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl | ||||||||||||
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl | ||||||||||||
PubChem Compound | 74789426 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume